6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-
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Overview
Description
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- is a complex organic compound with a unique structure that includes a benzothiazole ring, a pyridine moiety, and several methyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the various steps in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5,7-dimethyl-2-methylamino-4-(3-pyridylmethyl)-1,3-benzothiazol-6-yl hydrogen sulfate
- 5,7-dimethyl-2-methylamino-4-(3-pyridylmethyl)-1,3-benzothiazol-6-yl beta-D-glucuronide
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
145096-31-7 |
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Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4,7-dimethyl-2-(methylamino)-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-12(7-11-5-4-6-18-8-11)14(20)10(2)15-13(9)19-16(17-3)21-15/h4-6,8,20H,7H2,1-3H3,(H,17,19) |
InChI Key |
OBOQQXVYVNAPNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3 |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3 |
Synonyms |
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- |
Origin of Product |
United States |
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